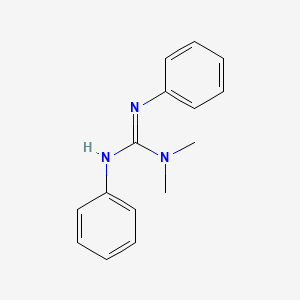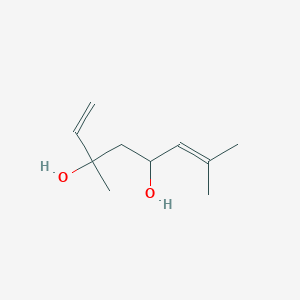
3,7-Dimethylocta-1,6-diene-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-1,6-diene-3,5-diol is an organic compound with the molecular formula C10H18O2. It is a type of diol, meaning it contains two hydroxyl groups (-OH). This compound is part of the broader class of terpenoids, which are naturally occurring organic chemicals derived from five-carbon isoprene units. Terpenoids are known for their diverse structures and functions, often found in essential oils and resins of plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-diene-3,5-diol can be achieved through various methods. One common synthetic route involves the rearrangement of chiral 2,3-epoxy alcohols. For instance, the synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene and (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol can be performed using a system of triphenylphosphine (Ph3P), pyridine, iodine (I2), and water (H2O) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3,7-Dimethylocta-1,6-diene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
科学的研究の応用
3,7-Dimethylocta-1,6-diene-3,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3,7-Dimethylocta-1,6-diene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells.
類似化合物との比較
3,7-Dimethylocta-1,6-diene-3,5-diol can be compared with other similar compounds, such as:
3,7-Dimethylocta-1,5-dien-3,7-diol (Terpenediol I): Another diol with similar structural features but different positions of the double bonds and hydroxyl groups.
2,6-Dimethylocta-1,7-diene-3,6-diol: A compound with a similar carbon skeleton but different positions of the double bonds and hydroxyl groups.
Geraniol: A monoterpenoid alcohol with a similar carbon skeleton but only one hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
75654-19-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3,7-dimethylocta-1,6-diene-3,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5-6,9,11-12H,1,7H2,2-4H3 |
InChIキー |
QHPOKHQEHXNNFX-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(CC(C)(C=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


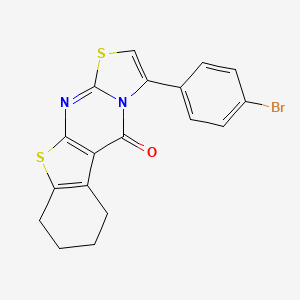
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

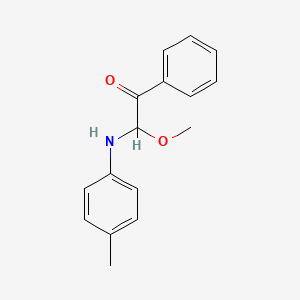

![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
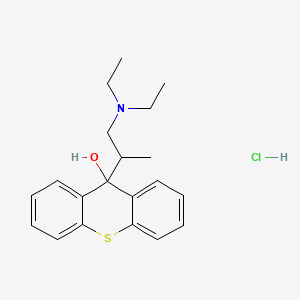
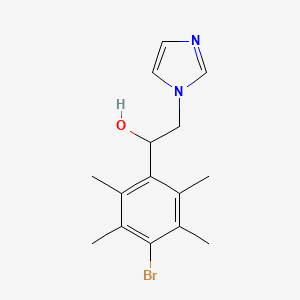
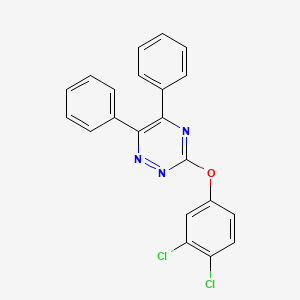
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
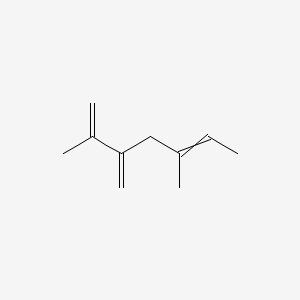
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
